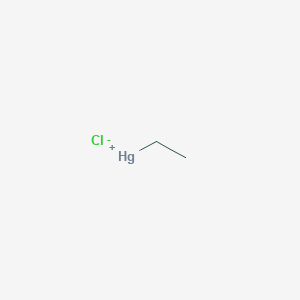

Ethylquecksilberchlorid

Übersicht

Beschreibung

Ethylmercury chloride is an organomercury compound where an ethyl group is bound to a mercury (II) center, forming a cation with the chemical formula C₂H₅HgCl. This compound is known for its use as a fungicide and preservative in various agricultural and pharmaceutical products. It has been widely studied due to its environmental presence and potential toxicity.

Wissenschaftliche Forschungsanwendungen

Ethylmercury chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studies on its toxicity and bioaccumulation in aquatic organisms provide insights into environmental pollution.

Medicine: Historically, it has been used as a preservative in vaccines and other pharmaceutical products.

Industry: It is employed as a fungicide in agriculture to protect crops from fungal infections.

Wirkmechanismus

Target of Action

Ethylmercury chloride, also known as thimerosal, primarily targets sulfhydryl-containing active sites of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins . These targets play crucial roles in maintaining cellular function and integrity.

Mode of Action

It is known to inhibit the activity of enzymes containing sulfhydryl groups by binding to them . This interaction can lead to changes in cellular processes that these enzymes are involved in, potentially disrupting normal cell function.

Biochemical Pathways

Ethylmercury chloride can affect several biochemical pathways. It has been suggested that it can impair calcium homeostasis, induce oxidative stress, and alter glutamate homeostasis . These disruptions can lead to a variety of downstream effects, including neurotoxicity .

Result of Action

The effects of ethylmercury chloride action at the molecular and cellular level can be quite severe. It can cause necrosis, telangiectasis, and exfoliation of epithelial cells in the gill, as well as edema, vacuoles, and pyknotic nuclei in hepatocytes . In humans, exposure to ethylmercury chloride can lead to deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .

Action Environment

The action, efficacy, and stability of ethylmercury chloride can be influenced by various environmental factors. It has been identified in soils and sediments from a variety of sites, with a similar concentration to methylmercury in some cases . More importantly, ethylmercury in the environment is derived not only from anthropogenic input (as bactericide, etc.), but also possibly from unknown natural formation pathways . Global warming and trophic shift may offset the efforts to reduce mercury emissions and even increase the mercury burden in the biota .

Biochemische Analyse

Biochemical Properties

Ethylmercury chloride is a substituent of compounds and occurs as a component of compounds of the formula C2H5HgX where X = chloride, thiolate, or another organic group . In the body, ethylmercury is most commonly encountered as derivatives with a thiolate attached to the mercury .

Cellular Effects

Ethylmercury chloride has shown toxicity to various organisms. For instance, it showed an obvious toxicity to 4-month-old Chinese rare minnow, inducing necrosis, telangiectasis and exfoliation of epithelial cells in the gill, as well as edema, vacuoles, and pyknotic nuclei in hepatocytes . At the cellular level, Ethylmercury chloride exhibits toxic mechanisms such as inhibition of cell growth and decreased integrity of the cell membrane .

Molecular Mechanism

Ethylmercury chloride exerts its effects at the molecular level through various mechanisms. Given the comparable electronegativities of mercury and carbon, the mercury-carbon bond is described as covalent

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethylmercury chloride can change over time. For instance, following exposure to high concentrations of Ethylmercury chloride (acute exposure), significant changes were observed during the whole experimental process, compared with the control group .

Dosage Effects in Animal Models

The effects of Ethylmercury chloride vary with different dosages in animal models. Persistent contact with small dosages of Ethylmercury chloride has been shown to have detrimental effects on the hippocampus in animal models, resulting in hippocampal dysfunction .

Metabolic Pathways

Ethylmercury chloride is involved in various metabolic pathways. Sublethal dose exposure revealed a very high accumulation of Ethylmercury chloride in fish, which is subsequently metabolized to inorganic mercury and eliminated after depuration .

Transport and Distribution

Ethylmercury chloride is transported and distributed within cells and tissues. Like methylmercury, Ethylmercury chloride distributes to all body tissues, crossing the blood–brain barrier and the placental barrier, and also moves freely throughout the body .

Subcellular Localization

Current studies have not provided specific information on the subcellular localization of Ethylmercury chloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethylmercury chloride can be synthesized through the reaction of ethylmercury hydroxide with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product.

Industrial Production Methods: In industrial settings, ethylmercury chloride is produced by reacting ethylmercury acetate with hydrochloric acid. This method is preferred due to its efficiency and the high yield of the desired product.

Types of Reactions:

Oxidation: Ethylmercury chloride can undergo oxidation reactions, leading to the formation of ethylmercury oxide.

Reduction: It can be reduced to elemental mercury and ethane under specific conditions.

Substitution: Ethylmercury chloride can participate in substitution reactions where the chloride ion is replaced by other anions or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like sodium thiolate can be used for substitution reactions.

Major Products Formed:

Oxidation: Ethylmercury oxide.

Reduction: Elemental mercury and ethane.

Substitution: Ethylmercury thiolate and other substituted products.

Vergleich Mit ähnlichen Verbindungen

Methylmercury chloride: Similar in structure but with a methyl group instead of an ethyl group.

Phenylmercury chloride: Contains a phenyl group instead of an ethyl group.

Dimethylmercury: Contains two methyl groups bound to mercury.

Uniqueness: Ethylmercury chloride is unique due to its specific use as a preservative and fungicide. Its toxicity profile and environmental behavior also distinguish it from other organomercury compounds.

Eigenschaften

IUPAC Name |

chloro(ethyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUGXIXRFGEYBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClHg | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042128 | |

| Record name | Chloroethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl mercury chloride appears as silver iridescent crystals or white fluffy solid. Sublimes easily. Sensitive to light. Highly toxic. Causes skin burns and is absorbed through the skin., White silvery solid; Insoluble in water; [Merck Index] Silver crystalline solid; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

3.482 (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.44 [mmHg] | |

| Record name | Ethylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-27-7 | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylmercuric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceresan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ceresan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylmercury chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

378 °F (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

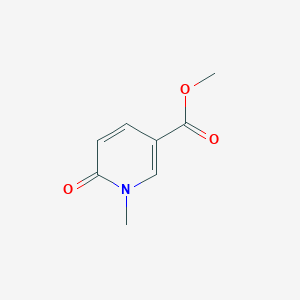

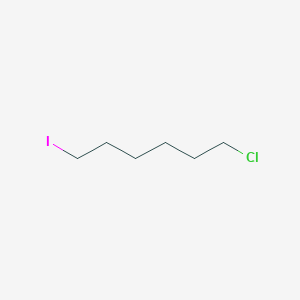

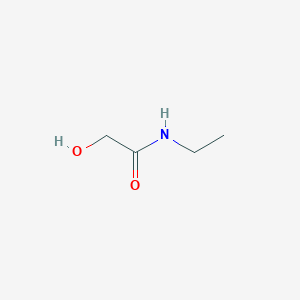

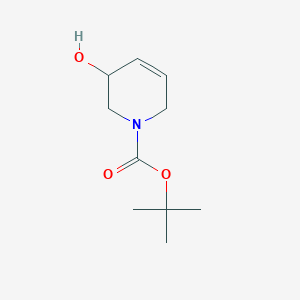

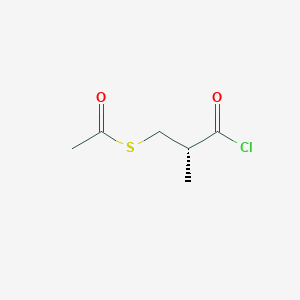

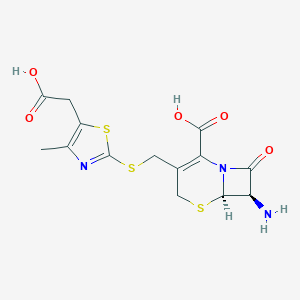

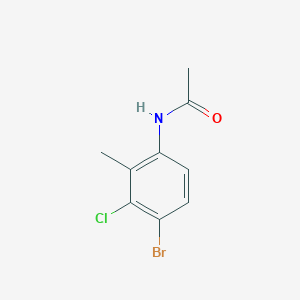

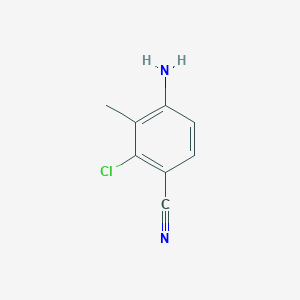

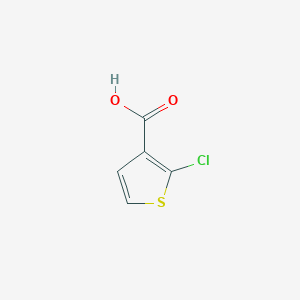

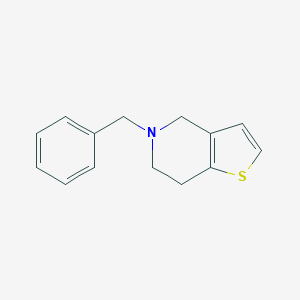

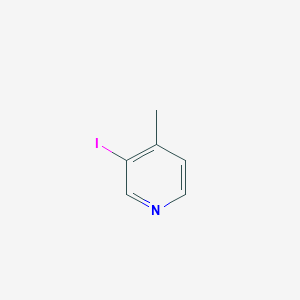

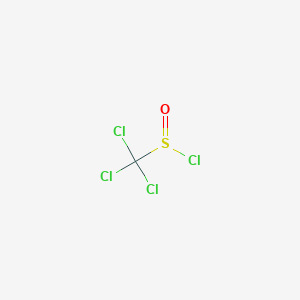

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethylmercury chloride?

A1: Ethylmercury chloride has the molecular formula C2H5HgCl and a molecular weight of 265.11 g/mol.

Q2: How does ethylmercury chloride interact with biological systems?

A2: Ethylmercury chloride primarily interacts with sulfhydryl groups (-SH) present in proteins and enzymes. This interaction can disrupt crucial cellular processes. [, , ] One study showed that ethylmercury chloride inhibits potassium-stimulated calcium uptake in rat brain synaptosomes, likely due to its interaction with sulfhydryl groups essential for this process. [] Another study highlighted the role of sulfhydryl groups and zinc ions in the skin's reaction to ethylmercury chloride, suggesting a mechanism similar to its toxicity in biological systems. []

Q3: What is known about the metabolism of ethylmercury chloride?

A3: Research suggests that ethylmercury chloride is metabolized in rats, leading to the formation of ethylene and inorganic mercury. Ethylene is exhaled, while inorganic mercury accumulates in the kidneys and is excreted in urine. [] Another study suggests the potential for a mercury-free metabolite, accounting for approximately 12% of the administered dose found in the urine. []

Q4: What analytical methods are used to detect and quantify ethylmercury chloride?

A4: Several techniques are employed for the detection and quantification of ethylmercury chloride. These include:

- Gas Chromatography coupled with Atomic Absorption Spectrometry (GC-AAS): This method offers high sensitivity and selectivity for determining trace amounts of ethylmercury chloride in air and other matrices. [, , ]

- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique provides accurate identification and quantification of ethylmercury chloride in environmental water samples. []

- High-Performance Liquid Chromatography coupled with Atomic Fluorescence Spectrometry (HPLC-AFS): This method enables speciation analysis, differentiating ethylmercury chloride from other mercury species in various matrices. [, ]

Q5: Can you elaborate on the use of a UV/TiO2 photocatalysis reaction device (UV/TiO2 PCRD) in mercury analysis?

A5: A UV/TiO2 PCRD serves as an alternative to traditional KBH4/NaOH-HCl systems for online vapor generation of mercury species. This method, coupled with AFS or HPLC-AFS, allows for direct detection and speciation analysis of mercury species, including ethylmercury chloride, with high sensitivity. []

Q6: What are the toxicological effects of ethylmercury chloride exposure?

A6: Ethylmercury chloride is a known toxicant that can induce severe neurological damage. Studies in rats highlight its effects on the central nervous system, particularly in specific brain regions. [, ] Exposure can lead to a range of symptoms, including impaired motor function, tremors, and convulsions. [, ] Research also suggests potential sex-related differences in the toxic manifestations of ethylmercury chloride poisoning. []

Q7: What is the environmental impact of ethylmercury chloride?

A7: Ethylmercury chloride poses a significant environmental risk due to its persistence and bioaccumulation potential. [, ] Its presence in water sources raises concerns about contamination of aquatic ecosystems and potential adverse effects on aquatic organisms. []

Q8: Are there any strategies for mitigating the environmental impact of ethylmercury chloride?

A8: Research explores heterogeneous photocatalysis with TiO2 as a potential method for treating ethylmercury chloride contamination. [] This approach aims to degrade the compound into less harmful substances, reducing its environmental impact. Further research is crucial for developing effective remediation strategies.

Q9: Is there research on the impact of ethylmercury chloride on specific organs?

A9: Studies have investigated the effects of ethylmercury chloride on various organs:

- Brain: Research shows ethylmercury chloride's detrimental effects on the brain, particularly in regions like the cerebellum. [, , ]

- Liver and Kidneys: Studies have examined the accumulation and retention of mercury in the liver and kidneys of chicks following ethylmercury chloride exposure. []

- Heart: Research suggests potential biochemical changes in the myocardium (heart muscle) due to chronic exposure to ethylmercury chloride. []

Q10: Are there any known instances of ethylmercury chloride resistance?

A10: Research on the common smut fungus indicates potential for resistance development to ethylmercury chloride, highlighting the importance of understanding resistance mechanisms to ensure effective control measures. []

Q11: Are there alternatives to using ethylmercury chloride?

A12: Research highlights alternative fungicides, such as thiram and captan, for seed treatment in agriculture. [] These alternatives potentially offer similar efficacy with a reduced environmental footprint compared to ethylmercury chloride.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.